![molecular formula C11H6ClIN2O B12893748 [(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-19-1](/img/structure/B12893748.png)
[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro and iodo substituent on the quinoline ring, as well as an acetonitrile group attached via an ether linkage. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Halogenation: The quinoline ring is first halogenated to introduce the chloro and iodo substituents. This can be achieved using reagents such as chlorine and iodine in the presence of a suitable catalyst.
Etherification: The halogenated quinoline is then reacted with an appropriate acetonitrile derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale halogenation and etherification processes. These processes are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the quinoline ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups.
科学研究应用
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.
作用机制
The mechanism of action of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets in biological systems. The chloro and iodo substituents on the quinoline ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The acetonitrile group may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake.
相似化合物的比较
Similar Compounds
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)propanoic acid hydrochloride
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetohydrazide
Uniqueness
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the acetonitrile group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
88757-19-1 |
|---|---|
分子式 |
C11H6ClIN2O |
分子量 |
344.53 g/mol |
IUPAC 名称 |
2-(5-chloro-7-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6ClIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChI 键 |
RWRVMJNSJBXFHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Cl)I)OCC#N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


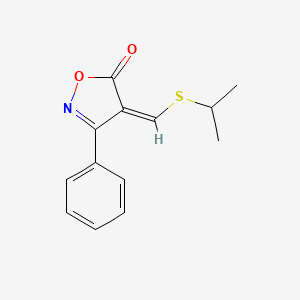

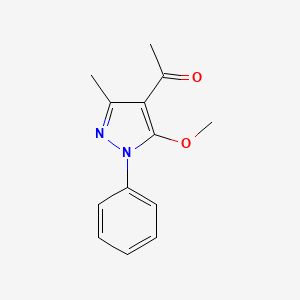
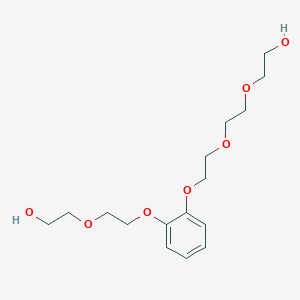

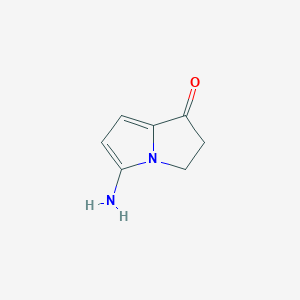

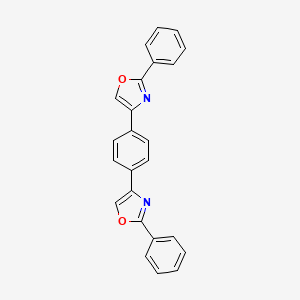
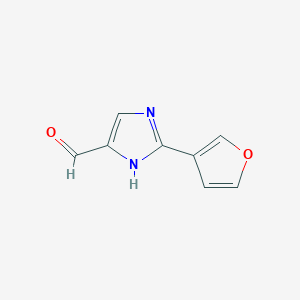

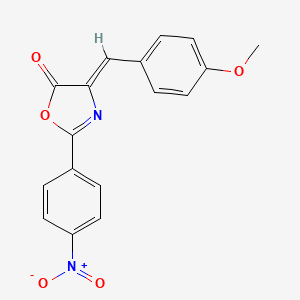

![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)
